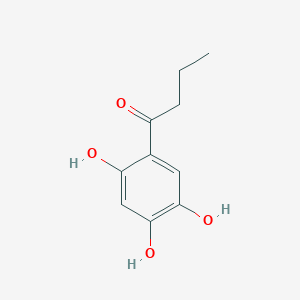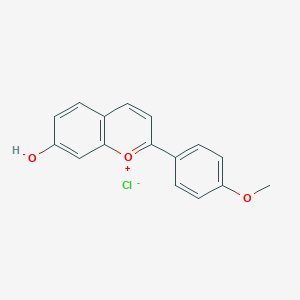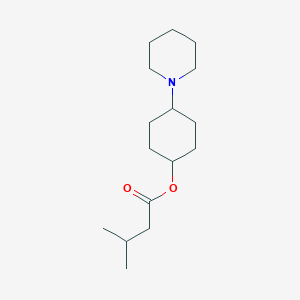
Isovaleric acid, 4-piperidinocyclohexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isovaleric acid, 4-piperidinocyclohexyl ester, commonly referred to as PCE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PCE is a derivative of cyclohexane and piperidine, and it has been found to possess unique properties that make it useful in various research studies. In
Wissenschaftliche Forschungsanwendungen
PCE has been found to have several potential applications in scientific research. One of the most significant applications of PCE is in the study of NMDA receptors. NMDA receptors are a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. PCE has been found to be a potent NMDA receptor antagonist, which makes it useful in studying the mechanisms underlying NMDA receptor function.
Another potential application of PCE is in the study of pain. PCE has been found to have analgesic properties, and it has been used in animal studies to investigate the mechanisms underlying pain perception.
Wirkmechanismus
The mechanism of action of PCE is primarily through its antagonistic effects on NMDA receptors. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory. PCE binds to the NMDA receptor and blocks the ion channel, preventing the influx of calcium ions into the cell. This inhibition of NMDA receptor function leads to a decrease in synaptic plasticity and a reduction in learning and memory.
Biochemische Und Physiologische Effekte
PCE has been found to have several biochemical and physiological effects. In animal studies, PCE has been found to have analgesic properties, which makes it useful in the study of pain. PCE has also been found to have anticonvulsant properties, which makes it useful in the study of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PCE in lab experiments is its potency as an NMDA receptor antagonist. PCE has been found to be more potent than other NMDA receptor antagonists such as ketamine and phencyclidine. This makes it useful in studies where a high degree of NMDA receptor blockade is required.
One of the limitations of using PCE in lab experiments is its potential toxicity. PCE has been found to be toxic at high doses, and caution should be exercised when handling and administering the compound.
Zukünftige Richtungen
There are several future directions for research involving PCE. One area of research is the study of the role of NMDA receptors in psychiatric disorders such as schizophrenia and depression. PCE could be used to investigate the mechanisms underlying these disorders and to develop new treatments.
Another area of research is the study of pain and the development of new analgesic drugs. PCE could be used to investigate the mechanisms underlying pain perception and to develop new drugs that target these mechanisms.
Conclusion:
In conclusion, PCE is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PCE is a potent NMDA receptor antagonist that has been found to have analgesic and anticonvulsant properties. While PCE has several advantages for use in lab experiments, caution should be exercised due to its potential toxicity. There are several future directions for research involving PCE, including the study of psychiatric disorders and the development of new analgesic drugs.
Synthesemethoden
The synthesis of PCE involves the reaction between isovaleric acid and 4-piperidinocyclohexanone. The reaction is catalyzed by a base, and the resulting product is purified through recrystallization. PCE is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Eigenschaften
CAS-Nummer |
1532-04-3 |
|---|---|
Produktname |
Isovaleric acid, 4-piperidinocyclohexyl ester |
Molekularformel |
C16H29NO2 |
Molekulargewicht |
267.41 g/mol |
IUPAC-Name |
(4-piperidin-1-ylcyclohexyl) 3-methylbutanoate |
InChI |
InChI=1S/C16H29NO2/c1-13(2)12-16(18)19-15-8-6-14(7-9-15)17-10-4-3-5-11-17/h13-15H,3-12H2,1-2H3 |
InChI-Schlüssel |
IRYRSABDVVIVBD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OC1CCC(CC1)N2CCCCC2 |
Kanonische SMILES |
CC(C)CC(=O)OC1CCC(CC1)N2CCCCC2 |
Andere CAS-Nummern |
1532-04-3 |
Synonyme |
4-Piperidinocyclohexanol isovalerate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



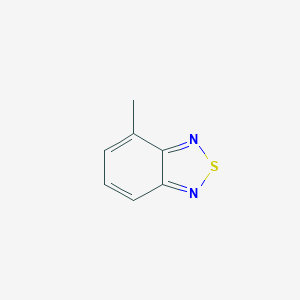
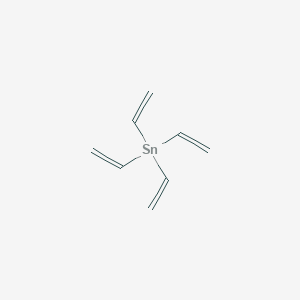
![[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate](/img/structure/B75621.png)
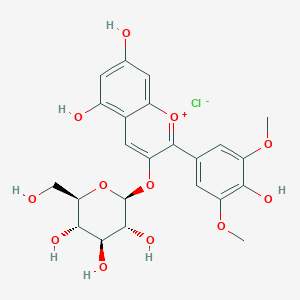
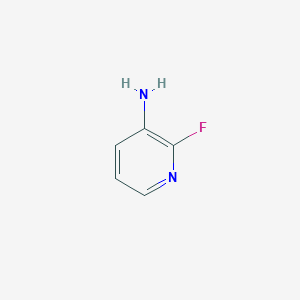
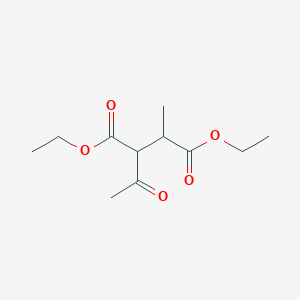
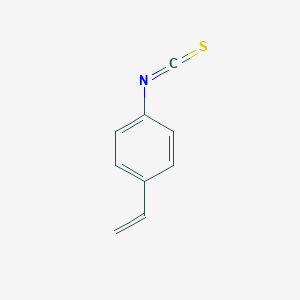

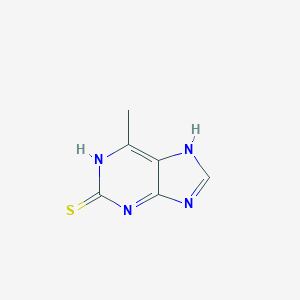
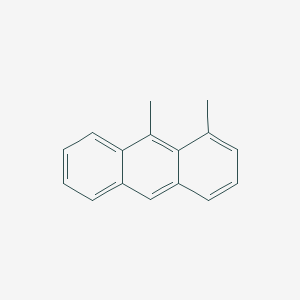
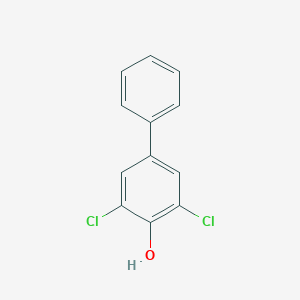
![3-(Bromomethyl)-5-chlorobenzo[b]thiophene](/img/structure/B75638.png)
